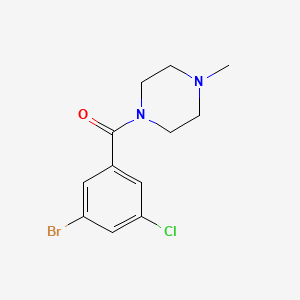

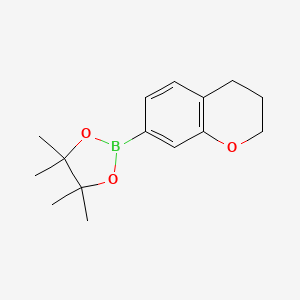

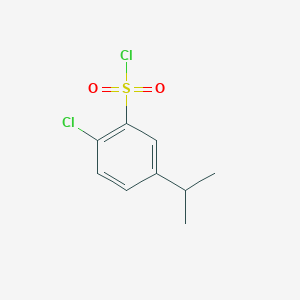

![molecular formula C7H3Cl2N3O B1434940 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1638767-57-3](/img/structure/B1434940.png)

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde

説明

“2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound with the molecular formula C6H3Cl2N3. It has a molecular weight of 188.02 g/mol . This compound is also known by several synonyms, including “2,4-dichloro-1h-pyrrolo 2,3-d pyrimidine”, “2,6-dichloro-7-deazapurine”, and “2,4-dichloropyrrolo 2,3-d pyrimidine” among others .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The InChI Key for this compound is GHXBPCSSQOKKGB-UHFFFAOYSA-N . The SMILES string representation is C1=CNC2=C1C(=NC(=N2)Cl)Cl .Physical And Chemical Properties Analysis

The compound has a density of 1.7±0.1 g/cm3 . Its boiling point is 306.2±24.0 °C at 760 mmHg . The compound’s vapour pressure is 0.0±0.6 mmHg at 25°C .科学的研究の応用

Synthesis of Heterocyclic Compounds

A significant application of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is in the synthesis of diverse heterocyclic compounds. Zinchenko et al. (2018) demonstrated its role in producing derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine through the interaction with glycine esters, indicating its utility in developing potential biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018). Similarly, Bakulina et al. (2014) explored its reaction with methyl 3-aminocrotonate to create pyrido[2,3-d]pyrimidines, further reacting with ethyl 3,3-diaminoacrylate to yield pyrimido[4,5,6-de][1,6]naphthyridine derivatives, showcasing its versatility in synthesizing condensed azines (Bakulina, Ivanov, Dar'in, & Lobanov, 2014).

Development of Medicinally Important Derivatives

The compound has been employed in the development of medicinally relevant derivatives. Tumkevičius, Dailide, and Kaminskas (2006) detailed the synthesis of new 2,4-diaminothieno[2,3-d]- and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives, illustrating its critical role in creating compounds with potential therapeutic applications (Tumkevičius, Dailide, & Kaminskas, 2006).

Advanced Materials Synthesis

Additionally, the compound's utility extends beyond the realm of pharmaceuticals into the development of advanced materials. For instance, Maes, Vanderhaeghen, and Dehaen (2005) reported its condensation with pyrrole for synthesizing expanded porphyrins, highlighting its application in creating complex molecular structures for material science applications (Maes, Vanderhaeghen, & Dehaen, 2005).

Enabling Synthetic Methodologies

Its role in facilitating novel synthetic methodologies is also noteworthy. Harutyunyan et al. (2018) illustrated its use in the synthesis of substituted pyrimidines with conjugated bonds, indicating its importance in the creation of complex molecules through melting with various aldehydes (Harutyunyan, Gukasyan, Panosyan, Tamazyan, Aivazyan, & Danagulyan, 2018).

Safety and Hazards

生化学分析

Biochemical Properties

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogs and other bioactive compounds. It interacts with various enzymes and proteins, including kinases and polymerases, which are crucial for cellular processes such as DNA replication and repair. The compound’s interactions with these biomolecules often involve covalent bonding or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can influence the activity and stability of the target enzymes .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for instance, this compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis. It can also modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and metabolic changes . These effects highlight the compound’s potential as a therapeutic agent in oncology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, it may act as a competitive inhibitor of kinases, preventing the phosphorylation of key substrates involved in cell cycle regulation. Additionally, the compound can induce conformational changes in proteins, affecting their function and stability . These interactions underscore the compound’s versatility in modulating biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity observed over time . These findings are crucial for understanding the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of careful dosage optimization in preclinical studies . These observations are essential for guiding the development of safe and effective therapeutic regimens.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It can be metabolized by enzymes such as cytochrome P450s and aldehyde dehydrogenases, leading to the formation of various metabolites. These metabolic transformations can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions . Understanding these pathways is critical for predicting the compound’s behavior in vivo.

特性

IUPAC Name |

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O/c8-5-4-3(2-13)1-10-6(4)12-7(9)11-5/h1-2H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXLLWSAFWLAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=C(N=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

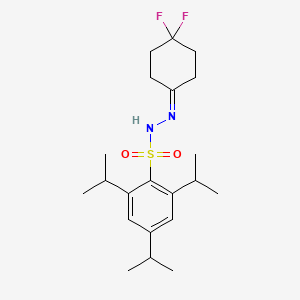

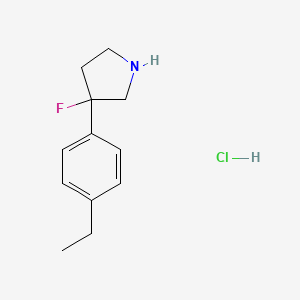

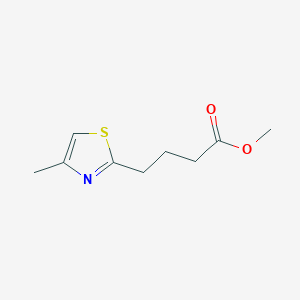

![4-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1434864.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)